

The Discovery and Isolation of Cyclopiazonic Acid from Penicillium cyclopium: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclopiazonic acid	
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This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of **cyclopiazonic acid** (CPA), a mycotoxin produced by various species of Penicillium and Aspergillus. Initially identified from Penicillium cyclopium, this indole-tetramic acid has garnered significant interest due to its specific inhibitory action on sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), making it a valuable tool in cell biology and a concern for food safety. This document details the historical context of its discovery, the intricate biosynthetic pathway, and detailed protocols for its extraction and purification, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Discovery and Historical Context

Cyclopiazonic acid was first isolated and characterized in 1968 by C.W. Holzapfel from Penicillium cyclopium Westling.[1][2][3][4] The fungus was found contaminating groundnuts that had caused acute toxicosis in ducklings and rats.[1] Although initially attributed to P. cyclopium, the producing strain (CSIR 1082) was later reclassified as Penicillium griseofulvum Dierckx.[1] [2] Subsequent research has identified numerous other Penicillium and Aspergillus species as producers of CPA, including P. camemberti, P. commune, and A. flavus.[3][5]

The initial isolation by Holzapfel yielded 395 mg of pure **cyclopiazonic acid** from 20 kg of moldy maize meal, highlighting the relatively low concentrations typically produced under

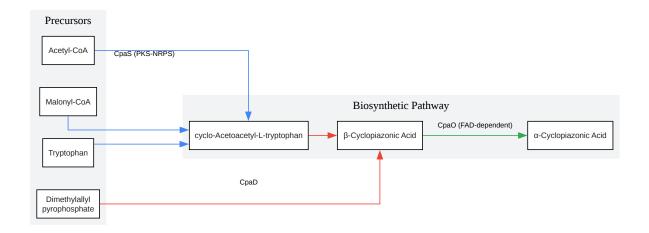


natural conditions.[3] CPA is chemically characterized as an indole-tetramic acid and is related to the ergoline alkaloids.[3] Its toxic effects, which include anorexia, dehydration, and convulsions in animals, are primarily attributed to its potent and specific inhibition of SERCA pumps.[3]

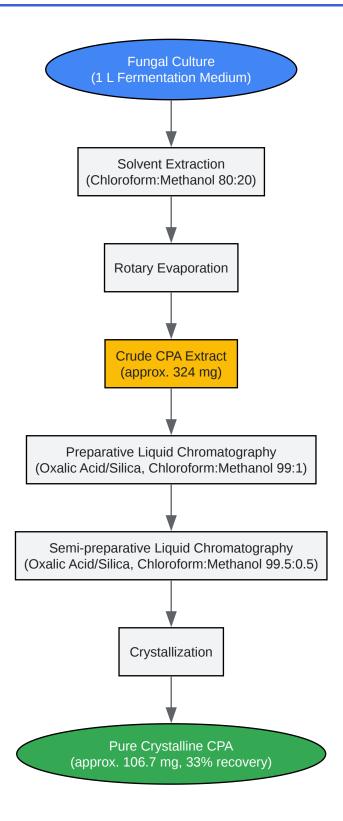
Biosynthesis of Cyclopiazonic Acid

The biosynthesis of α -**cyclopiazonic acid** is a multi-enzymatic process involving three key enzymes: a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) known as CpaS, a dimethylallyltransferase (CpaD), and a flavoprotein oxidocyclase (CpaO).[6] The pathway begins with the synthesis of cyclo-acetoacetyl-L-tryptophan (cAATrp) from acetyl-CoA, malonyl-CoA, and tryptophan, catalyzed by CpaS. The intermediate cAATrp is then prenylated by CpaD to form β -**cyclopiazonic acid** (β -CPA). The final step involves the conversion of β -CPA to α -CPA by CpaO, an FAD-dependent oxidoreductase.[6]

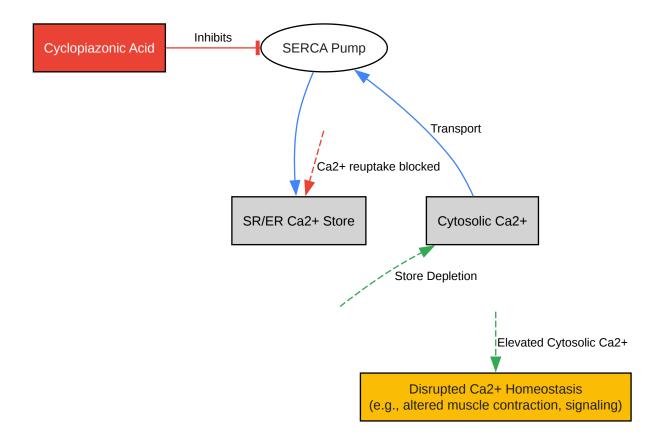












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